4-(2,3-Dimethylphenyl)phenol
Description
4-(2,3-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon. This compound is notable for its structural configuration, where a phenyl group is substituted with two methyl groups at the 2 and 3 positions, and another phenyl group is attached to the 4 position.
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDIQBJHVYIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600648 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-01-2 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,3-Dimethylphenyl)phenol can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as a hydroxyl group.
Industrial Production Methods
Industrial production of this compound often utilizes the Suzuki-Miyaura coupling due to its high yield and scalability. The reaction conditions typically involve the use of a palladium catalyst, a base, and an organic solvent under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles, leading to substitutions at the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(2,3-Dimethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells and tissues.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.
Comparison with Similar Compounds
4-(2,3-Dimethylphenyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenol, with a single hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol with two hydroxyl groups and a hexyl group, known for its antiseptic properties.
2,4-Dimethylphenol: Similar to this compound but with methyl groups at the 2 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications .
Biological Activity
Overview
4-(2,3-Dimethylphenyl)phenol, with the molecular formula C14H14O, is an organic compound classified as a phenol. It features a hydroxyl group (-OH) attached to an aromatic hydrocarbon and is notable for its unique structural configuration. The compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties.
Chemical Structure
The structure of this compound consists of a phenyl group substituted with two methyl groups at the 2 and 3 positions, along with another phenyl group at the 4 position. This specific substitution pattern contributes to its distinct chemical and biological properties.
Synthesis Methods
Several methods can be employed for synthesizing this compound:
- Suzuki-Miyaura Coupling : Involves coupling an aryl halide with an arylboronic acid using a palladium catalyst.
- Nucleophilic Aromatic Substitution : Involves substituting a halogen atom on an aromatic ring with a nucleophile like a hydroxyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound disrupts microbial cell membranes, leading to cell lysis and death. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial applications.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Antioxidant Activity
This compound has also been studied for its antioxidant properties. The compound scavenges free radicals and prevents oxidative damage to cells and tissues. This activity is crucial in protecting against various diseases linked to oxidative stress.
- Mechanism of Action : The antioxidant activity is primarily attributed to the compound's ability to donate hydrogen atoms to free radicals, thereby neutralizing them.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various phenolic compounds included this compound. Results showed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products.
- Antioxidant Potential Investigation : Another study evaluated the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that this compound exhibited a notable reduction in DPPH radical concentration, demonstrating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
This compound can be compared to other phenolic compounds such as:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Phenol | Moderate | Low |
| 4-Hexylresorcinol | High | Moderate |
| 2,4-Dimethylphenol | Low | High |
The unique substitution pattern of this compound allows for specific interactions with molecular targets that enhance its biological activity compared to simpler phenolic compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
